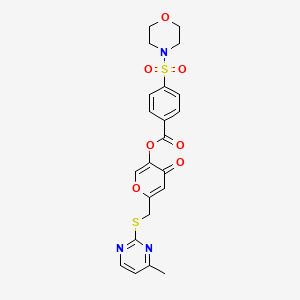

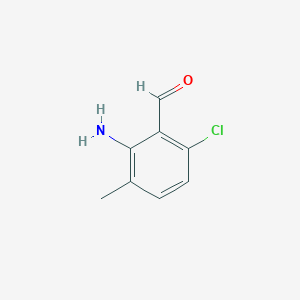

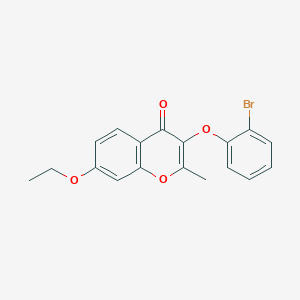

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings and the stereochemistry of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo reactions like alkylation, acylation, or halogenation. The benzoate group could participate in ester hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge of the molecule would all influence its properties. These could include things like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Antitumor Activity and Tubulin Polymerization Inhibition

Research has identified compounds with promising antiproliferative activity toward human cancer cells, classified as tubulin inhibitors. These compounds inhibit microtubule formation and induce cell cycle arrest, suggesting a potential application in cancer therapy research (Minegishi et al., 2015).

Synthesis and Anticancer Properties

The synthesis of benzopyrans and their derivatives has shown significant anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines. These compounds exhibit total growth inhibition in vitro at very low concentrations, highlighting their potential in developing new anticancer agents (Jurd, 1996).

Chemical Synthesis and Reactions

Studies on the synthesis of pyran and thiopyran derivatives explore the chemical behavior of these compounds, including their reactions with various nucleophiles and the formation of novel heterocyclic compounds. This research provides a foundation for the synthesis of complex molecules with potential biological activity (Ibrahim et al., 2002).

Enantioselective Synthesis

The asymmetric annulation of β'-acetoxy allenoates with nitriles or pyrazolones using a specific catalyst demonstrates the synthesis of 4H-pyran and pyrano[2,3-c]pyrazole derivatives with high yields and enantioselectivity. This technique could be applied in the synthesis of structurally complex and biologically active molecules (Ni & Tong, 2016).

DNA-Dependent Protein Kinase Inhibition

Research on pyran-4-one and thiopyran-4-one derivatives as inhibitors of DNA-dependent protein kinase (DNA-PK) identifies compounds with potent activity. These findings are significant for the development of selective inhibitors for DNA repair enzymes, with implications in cancer therapy (Hollick et al., 2003).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets like enzymes or receptors. The pyrimidine ring is a common structure in many biological molecules, like nucleotides, and could potentially interact with biological systems .

Direcciones Futuras

Propiedades

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O7S2/c1-15-6-7-23-22(24-15)33-14-17-12-19(26)20(13-31-17)32-21(27)16-2-4-18(5-3-16)34(28,29)25-8-10-30-11-9-25/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXVCXXWQCHODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2843130.png)

![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)

![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)